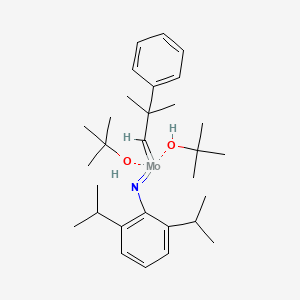
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is an organic compound that features both a bromine atom and a hydroxyphenyl group attached to a pentanone backbone. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of phenylpentanone with sodium bromide in the presence of hydrochloric acid and hydrogen peroxide. The reaction proceeds at room temperature, and the product is isolated after the mixture separates into layers and is washed with saturated sodium carbonate and saline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic addition to the carbonyl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpentanones, while oxidation and reduction reactions can produce quinones and alcohols, respectively .
Applications De Recherche Scientifique
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: For studying the effects of brominated compounds on biological systems.
Medicine: As a potential antimicrobial agent due to its activity against a wide range of bacteria and fungi.
Industry: In the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyphenyl group make it highly reactive, allowing it to interact with nucleophiles and electrophiles in biological systems. This reactivity underlies its antimicrobial properties, as it can disrupt the function of bacterial and fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylpentan-1-one: Similar structure but lacks the hydroxyphenyl group.
Phenacyl Bromide: Another brominated ketone with a simpler structure.
Uniqueness
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct reactivity and biological activity. This makes it a versatile compound in both synthetic and biological applications .
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
2-bromo-1-(4-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10,13H,2-3H2,1H3 |
Clé InChI |
XUEHFPYMCBCVNF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC=C(C=C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


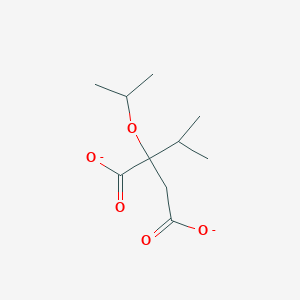
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

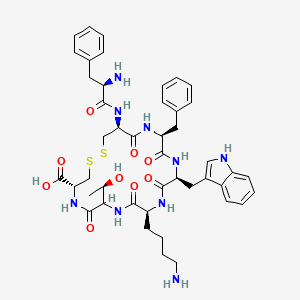
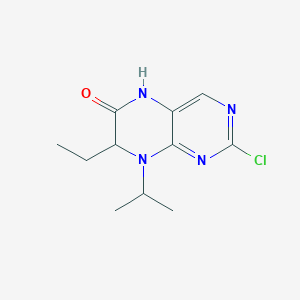


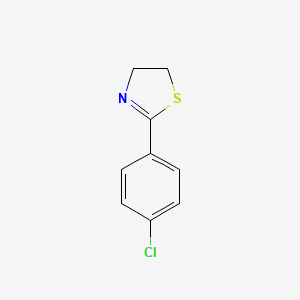
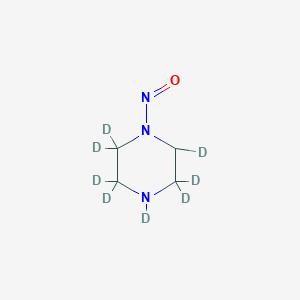
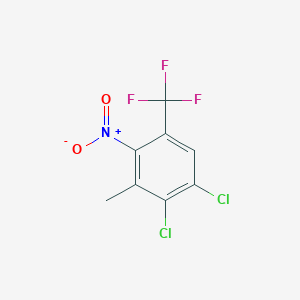
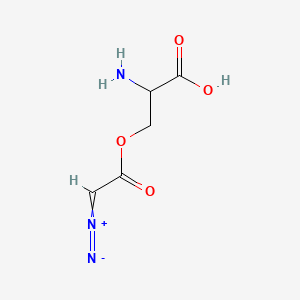
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
